Pallidol

Description

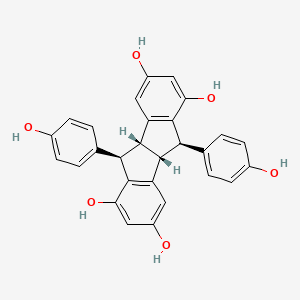

This compound is a natural product found in Carex, Cissus adnata, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

(4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)26-20(27(23)28)10-18(32)12-22(26)34/h1-12,23-24,27-34H/t23-,24-,27+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVJOQCPHWKWSO-ZBVBGGFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@H]3[C@H]([C@@H](C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727005 | |

| Record name | Pallidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622292-61-8, 105037-88-5 | |

| Record name | Pallidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622292-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pallidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105037885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pallidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pallidol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE5TL72TJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pallidol: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pallidol, a resveratrol dimer, is a naturally occurring stilbenoid that has garnered interest within the scientific community for its potential biological activities. As a phytoalexin, its synthesis in plants is often induced by environmental stressors. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is primarily found in plants belonging to the Vitaceae family, with species of the genus Vitis (grapevines) being the most significant source. It is also present in other, less common plant families. The concentration of this compound can vary considerably depending on the plant species, cultivar, geographical location, and environmental conditions.

Vitaceae Family

The Vitaceae family is the principal source of this compound. It has been identified in various parts of the grapevine, including leaves, stems, roots, and grapes (skins and seeds).

-

Vitis vinifera (Common Grape Vine): This is one of the most well-documented sources of this compound. It is found in the canes, stems, and leaves of various cultivars. Red wine, a product of Vitis vinifera fermentation, also contains this compound, although typically at low concentrations.

-

Vitis labrusca (Fox Grape): Studies on cell suspension cultures of Vitis labrusca have shown it to be a potent producer of this compound, particularly after elicitation with agents like methyl jasmonate.[1]

-

Cissus species: this compound was first isolated from Cissus pallida and has also been found in other species of this genus, such as Cissus quadrangularis.[2]

Other Plant Families

While the Vitaceae family is the primary source, related stilbenoids and occasionally this compound itself have been reported in a limited number of other plant families, suggesting a more sporadic distribution throughout the plant kingdom.

Quantitative Data on this compound Content

The quantification of this compound in various natural sources is crucial for its potential application in research and development. The following tables summarize the available quantitative data.

| Natural Source | Plant Part/Product | Concentration | Reference |

| Vitis labrusca (Cell Suspension) | Extracellular Medium | Up to 900.5 mg/L | [1] |

| Vitis labrusca (Cell Suspension) | Extracellular Medium | 114 mg/L (scaled-up 5L bioreactor) | [1] |

| Red Wine | Wine | 0.5 - 4.8 mg/L |

Table 1: this compound Concentration in Various Natural Sources.

Biosynthesis of this compound

This compound is a resveratrol dimer, formed through the oxidative coupling of two resveratrol units. The biosynthesis of resveratrol itself begins with the general phenylpropanoid pathway.

The key step in the formation of this compound is the dimerization of resveratrol. This is believed to occur via an oxidative radical coupling mechanism, specifically an 8-8' linkage between the two resveratrol monomers.[2][3] This process can be catalyzed by enzymes such as peroxidases or laccases.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of a stilbenoid-rich fraction containing this compound from Vitis vinifera plant material (e.g., canes, stems).

4.1.1. Extraction

-

Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in a solvent such as methanol or an ethanol/water mixture (e.g., 80:20 v/v) at room temperature for 24-48 hours with occasional agitation.

-

Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.

-

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

4.1.2. Isolation by Centrifugal Partition Chromatography (CPC)

CPC is an effective technique for the preparative isolation of stilbenoids.[1][4][5][6]

-

Solvent System Selection: A suitable biphasic solvent system is crucial for successful separation. A common system for stilbenoids is a mixture of n-heptane, ethyl acetate, methanol, and water. The ratio of these solvents needs to be optimized based on the specific extract. For example, a system of n-heptane:ethyl acetate:methanol:water (1:2:1:2 v/v) has been used for stilbenoid separation.[4]

-

CPC Operation:

-

Equilibrate the CPC column with the stationary phase (either the upper or lower phase of the solvent system).

-

Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.

-

Elute the compounds with the mobile phase at a constant flow rate.

-

Collect fractions using a fraction collector.

-

-

Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Purification: Pool the this compound-rich fractions and concentrate them. Further purification can be achieved by repeated CPC or by preparative HPLC if necessary.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method for the quantification of this compound in plant extracts.

4.2.1. Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of two solvents is typically employed.

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: An example of a gradient program could be:

-

0-5 min: 10% B

-

5-30 min: linear gradient from 10% to 50% B

-

30-35 min: linear gradient from 50% to 90% B

-

35-40 min: hold at 90% B

-

40-45 min: return to 10% B

-

45-50 min: column re-equilibration

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Stilbenoids are typically detected at around 306-320 nm. A DAD allows for the acquisition of the full UV spectrum for peak identification.

-

Injection Volume: 10-20 µL.

4.2.2. Sample and Standard Preparation

-

Sample Preparation: Dissolve a known amount of the dried plant extract in the mobile phase (initial conditions) or a suitable solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter before injection.

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

4.2.3. Quantification

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the prepared sample solution and identify the this compound peak based on its retention time compared to the standard.

-

Calculation: Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental and Analytical Workflows

The following diagrams illustrate the logical workflows for the isolation and analysis of this compound.

References

- 1. Development of hybrid elution systems for efficient purification of stilbenoids using centrifugal partition chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparative purification of antiamyloidogenic stilbenoids from Vitis vinifera (Chardonnay) stems by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Pallidol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pallidol, a naturally occurring resveratrol dimer, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the stilbenoid family, it is found in various plant sources, including red wine, Cissus pallida, and Parthenocissus laetevirens[1]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its characterization through various analytical techniques, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is classified as an indane, a class of compounds containing a cyclopentane ring fused to a benzene ring, and more specifically, it is a stilbene dimer[2][3]. Its core structure is formally named (4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C28H22O6 | [3][4][5] |

| Molecular Weight | 454.47 g/mol | [1][3][4] |

| CAS Number | 105037-88-5 | [1] |

| Appearance | Powder | [5] |

| Melting Point | 199-200 °C | [4] |

| Water Solubility | Practically insoluble (0.0056 g/L) | [2] |

| Solubility in Organic Solvents | Soluble in Methanol, Acetone, Chloroform, Dichloromethane, Ethyl Acetate, DMSO | [6][7][8] |

| logP | 3.71 | [2] |

| pKa (Strongest Acidic) | 9.07 | [2] |

| Hydrogen Bond Donor Count | 6 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Polar Surface Area | 121.38 Ų | [2] |

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned 1H and 13C NMR spectrum for this compound was not found in the public domain within the scope of this search, 13C NMR chemical shift data is available through spectral databases. A representative protocol for acquiring NMR data for stilbenoids is provided below.

Table 2: Reported 13C NMR Chemical Shifts for this compound (Note: Specific assignments were not available in the search results. Data is presented as reported in the SpectraBase.)

| Chemical Shift (ppm) |

| (Data for individual carbons not explicitly provided in search results) |

Experimental Protocol: NMR Analysis of this compound

This protocol is a general guideline for the NMR analysis of stilbenoids like this compound and may require optimization.

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Acetone-d6, Methanol-d4, or DMSO-d6) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

1H NMR:

-

Acquire spectra at 298 K.

-

Use a standard pulse program (e.g., 'zg30').

-

Set a spectral width of approximately 12 ppm.

-

Employ a 30-degree pulse angle.

-

Set the relaxation delay (d1) to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

13C NMR:

-

Acquire spectra at 298 K.

-

Use a proton-decoupled pulse program (e.g., 'zgpg30').

-

Set a spectral width of approximately 220 ppm.

-

Employ a 30-degree pulse angle.

-

Set the relaxation delay (d1) to 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

-

-

2D NMR (for full structural elucidation):

-

Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to establish proton-proton and proton-carbon correlations.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., acetone-d6 at δH 2.05 and δC 29.84, 206.26).

-

Integrate the 1H NMR signals and determine the chemical shifts and coupling constants.

-

Assign the 1H and 13C NMR signals based on chemical shifts, coupling patterns, and 2D NMR correlations.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. A general protocol for obtaining an FT-IR spectrum of a solid polyphenol is described.

Experimental Protocol: FT-IR Analysis of this compound

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry, pure this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm-1.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Identify and assign the major absorption bands to their corresponding functional group vibrations (e.g., O-H stretching, aromatic C-H stretching, C=C stretching of aromatic rings, C-O stretching).

-

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. A general LC-MS/MS method suitable for the analysis of resveratrol dimers is outlined below.

Experimental Protocol: LC-MS/MS Analysis of this compound

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution.

-

For analysis of biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction procedure may be necessary to clean up the sample and concentrate the analyte.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with two solvents is common:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient: A typical gradient might start with a low percentage of solvent B, increasing linearly to a high percentage over several minutes to elute the compound.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode. Negative ion mode is often preferred for phenolic compounds.

-

Scan Mode: Full scan mode to determine the parent ion mass, followed by product ion scan (MS/MS) mode to obtain fragmentation patterns. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

-

Key Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy to achieve the best signal intensity and fragmentation.

-

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its antioxidant properties being particularly well-documented.

Antioxidant Activity: Singlet Oxygen Quenching

This compound is a potent and selective quencher of singlet oxygen (¹O₂), a highly reactive oxygen species implicated in cellular damage. Studies have shown that this compound can quench singlet oxygen with a very high rate constant, while being ineffective against other reactive oxygen species like hydroxyl radicals or superoxide anions[4][9].

The mechanism of singlet oxygen quenching by phenolic compounds like this compound can occur through two primary pathways:

-

Physical Quenching: The excited energy of singlet oxygen is transferred to the quencher molecule, which then dissipates the energy as heat, returning to its ground state without being chemically altered.

-

Chemical Quenching: this compound undergoes an irreversible reaction with singlet oxygen, leading to the formation of oxidation products. This process involves a charge-transfer mechanism where the electron-rich phenol ring interacts with the electron-deficient singlet oxygen[2][3].

Potential Anticancer and Anti-Angiogenic Effects

As a resveratrol dimer, this compound is hypothesized to share some of the anticancer and anti-angiogenic properties of its monomeric precursor. While specific studies on this compound's effects on these pathways are limited, the known mechanisms of resveratrol and other polyphenols provide a likely framework. Key signaling pathways that may be modulated by this compound include:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Many polyphenols are known to inhibit this pathway in cancer cells, leading to apoptosis and reduced tumor growth.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Its inhibition by polyphenols can suppress tumor promotion and progression.

-

VEGF Signaling Pathway: Vascular endothelial growth factor (VEGF) is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Resveratrol has been shown to inhibit VEGF signaling.

Synthesis

The synthesis of this compound has been approached through various methods, including total synthesis and biomimetic routes.

Total Synthesis

A total synthesis of this compound has been reported, which involves a multi-step process. A key strategy involves the formation of the indenoindene core structure through sequential Friedel-Crafts reactions.

Biomimetic Synthesis

Biomimetic synthesis aims to mimic the natural biosynthetic pathway of a compound. For this compound, this involves the oxidative dimerization of resveratrol. This approach can be more efficient and scalable for producing the natural product.

Conclusion

This compound is a promising natural product with well-defined physical and chemical properties and significant biological activities, most notably its potent and selective singlet oxygen quenching ability. Its structural relationship to resveratrol suggests a broad therapeutic potential, particularly in the areas of cancer and cardiovascular diseases, through the modulation of key cellular signaling pathways. Further research is warranted to fully elucidate the specific molecular targets of this compound and to translate its promising preclinical activities into clinical applications. This guide provides a foundational resource for scientists and researchers to advance the understanding and utilization of this intriguing natural compound.

References

- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]

- 4. Singlet Oxygen Quenching by Resveratrol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the mechanism of stilbenes to quench singlet oxygen based on the key structures of resveratrol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Pallidol: A Technical Whitepaper on its Role as a Resveratrol Dimer in Cellular Pathways and Antioxidant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pallidol, a naturally occurring dimer of resveratrol, is gaining significant attention within the scientific community for its unique biochemical profile and potential therapeutic applications. Formed through an 8-8' oxidative coupling of two resveratrol units, this compound exhibits distinct biological activities that differentiate it from its monomeric precursor. This technical guide provides an in-depth exploration of this compound's physicochemical properties, biosynthesis, and mechanism of action, with a specific focus on its role as a potent antioxidant and modulator of cellular signaling pathways. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for professionals in research and drug development.

Physicochemical Properties and Synthesis of this compound

This compound is structurally defined as a resveratrol dimer featuring an 8-8' linkage, which forms a rigid [3.3.0] bicyclic core. This unique conformation is a result of a highly specific biosynthetic process and dictates its biological function.

Biosynthesis

The formation of this compound in plants, such as those from the Vitaceae family, is a biomimetic process initiated by the oxidative radical coupling of two resveratrol molecules.[1][2] This reaction proceeds through a critical para-quinone methide dimeric intermediate. The stereochemistry of this intermediate is pivotal; the C₂-symmetric dl-diastereomer possesses the correct relative configuration to undergo the sequential Friedel–Crafts cyclizations required to form the characteristic bicyclo[3.3.0]octane ring system of this compound.[2][3]

Chemical Synthesis

Efficient chemical synthesis of this compound has been achieved through biomimetic approaches. A notable method involves the oxidative dimerization of a tert-butylated resveratrol derivative, which generates stable quinone methide intermediates.[3] These intermediates can then be leveraged to construct the dimeric natural products, with the synthesis of this compound being accomplished in 6 steps with a 26% overall yield.[3]

Mechanism of Action and Biological Activity

This compound's biological activity is primarily characterized by its potent and highly selective antioxidant properties, which differ significantly from its parent compound, resveratrol.

Potent and Selective Antioxidant Activity

Research has conclusively identified this compound as a powerful quencher of singlet oxygen (¹O₂), a high-energy, electronically excited state of molecular oxygen that is a major contributor to oxidative damage in biological systems.[4][5] However, this compound is notably ineffective at scavenging other reactive oxygen species (ROS) such as hydroxyl radicals (•OH) or superoxide anions (O₂⁻), highlighting its selectivity.[4][6][7] This specificity suggests a targeted mechanism of action, potentially offering therapeutic advantages in diseases mediated by singlet oxygen.[4][5]

Table 1: Quantitative Antioxidant Activity of this compound

| Parameter | Value | Species | Reference |

|---|---|---|---|

| ¹O₂ Quenching Rate Constant (kₐ) | 1.71 x 10¹⁰ M⁻¹s⁻¹ | Singlet Oxygen | [4][5][7] |

| ¹O₂ Scavenging IC₅₀ | 5.50 µM | Singlet Oxygen | [6] |

| Radical Scavenging | Ineffective | Hydroxyl Radical | [4][5][6] |

| Radical Scavenging | Ineffective | Superoxide Anion |[4][5][6] |

Experimental Protocol: ROS Scavenging Analysis via EPR Spin-Trapping

The selective quenching effect of this compound on ROS has been investigated using the Electron Paramagnetic Resonance (EPR) spin-trapping technique.[4][7]

Methodology:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare solutions for generating specific ROS. For singlet oxygen, a photosensitizer like Rose Bengal is used with light irradiation. For hydroxyl radicals, the Fenton reaction (FeSO₄ + H₂O₂) is employed. For superoxide anions, a hypoxanthine/xanthine oxidase system is used.

-

Spin Trapping: In an aqueous buffer system, mix the this compound solution (at various concentrations), the ROS generating system, and a spin-trapping agent (e.g., TEMP for ¹O₂, DMPO for •OH and O₂⁻). The spin trap reacts with the short-lived ROS to form a more stable radical adduct.

-

EPR Spectroscopy: The reaction mixture is immediately transferred to a quartz capillary tube and placed within the cavity of an EPR spectrometer.

-

Data Acquisition: The EPR spectrum of the spin adduct is recorded. The intensity of the characteristic signal is directly proportional to the amount of ROS trapped.

-

Analysis: The scavenging or quenching effect of this compound is determined by measuring the decrease in the EPR signal intensity in the presence of the compound compared to a control sample without this compound. The IC₅₀ value can be calculated from the dose-response curve.

Modulation of Cellular Signaling Pathways

Beyond direct antioxidant action, this compound interacts with key cellular signaling pathways, although its effects can be modest compared to resveratrol.

Nrf2/ARE Pathway Activation: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under basal conditions, it is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes. Studies using an ARE reporter cell line demonstrated that this compound is a weak activator of Nrf2, only showing activity at a concentration of 30 µM, while other resveratrol dimers had no significant effect.[5][6] This suggests that this compound's contribution to cellular defense via the Nrf2 pathway is limited compared to its direct singlet oxygen quenching capability.

Additionally, preliminary studies suggest this compound may play a role in regulating angiogenesis and other cancer-related signaling pathways, though these mechanisms require further elucidation.[8]

Natural Occurrence and Bioproduction

This compound is found naturally in red wine and various plant sources. Its concentration in red wine is relatively low, typically ranging from 0.5 to 4.8 mg/L.[5][9] Due to its potential therapeutic value, significant research has focused on scalable production methods.

Bioproduction in Plant Cell Cultures

Plant cell suspension cultures, particularly from Vitis labrusca, have emerged as a promising platform for the large-scale bioproduction of this compound.[8] By optimizing culture conditions and using elicitors like methyl jasmonate, researchers have achieved significant yields. This biotechnological approach offers a sustainable and controlled method for producing high-purity this compound for research and development.

Table 2: Selected this compound Production Yields in Vitis labrusca Cell Cultures

| Elicitation / Condition | Scale | Max. This compound Yield | Reference |

|---|---|---|---|

| Methyl Jasmonate (0.5 mM) | Flask | 143 mg/L | [8] |

| MeJA + Adsorbent Resin | Flask | 900.5 mg/L | [8] |

| MeJA Elicitation | 5 L Bioreactor | 114 mg/L | [8] |

| Co-elicitation (MeJA + Cyclodextrins) | 20 L Bioreactor | 66 mg/L | [8] |

| Optimized Flask Culture | Flask | 0.90 g/L |[10][11] |

Quantification Methodology: LC-MS

The quantification of this compound in complex matrices like cell culture media or wine is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).[8][10] This technique provides the high sensitivity and specificity required to accurately measure this compound concentrations, even in the presence of other related stilbenoid compounds. The method involves chromatographic separation on a C18 column followed by detection using mass spectrometry, often identifying this compound by its specific mass-to-charge ratio ([M-H]⁺ 455) and fragmentation patterns.[8]

Conclusion and Future Directions

This compound stands out as a resveratrol dimer with a highly specialized function. Its primary role appears to be a potent and selective singlet oxygen quencher, a property that distinguishes it from resveratrol and other related oligomers. While it demonstrates weak activity towards the Nrf2 signaling pathway, its direct antioxidant capability is significant. The development of scalable bioproduction methods using plant cell cultures paves the way for more extensive preclinical and clinical investigations.

For drug development professionals, this compound represents a promising lead compound for conditions where singlet oxygen-mediated oxidative stress is a key pathological driver. Future research should focus on:

-

Elucidating the specific mechanisms underlying its reported effects on angiogenesis and cancer-related pathways.

-

Conducting comprehensive preclinical studies to evaluate its efficacy and safety profile in relevant disease models.

-

Investigating its bioavailability, pharmacokinetics, and metabolism to better understand its therapeutic potential in vivo.

This targeted approach will be crucial in translating the unique biochemical properties of this compound into novel therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Scalable Biomimetic Synthesis of Resveratrol Dimers and Systematic Evaluation of their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Resveratrol dimers, nutritional components in grape wine, are selective ROS scavengers and weak Nrf2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Optimize, Modulate, and Scale-up Resveratrol and Resveratrol Dimers Bioproduction in Vitis labrusca L. Cell Suspension from Flasks to 20 L Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pallidol: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pallidol, a resveratrol dimer, has garnered significant interest within the scientific community due to its intriguing biological activities and complex chemical structure. First isolated in 1986, this natural product has been the subject of numerous synthetic efforts and biological investigations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound, with a focus on its antioxidant and potential anticancer properties. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a polyphenolic compound belonging to the stilbenoid class, specifically a dimer of the well-known phytoalexin, resveratrol.[1] Its structure is characterized by a tetracyclic indeno[2,1-a]indene core.[1] The discovery of this compound and other resveratrol oligomers has opened new avenues for research into the potential health benefits of compounds found in natural sources like grapes and red wine.[2] This guide aims to consolidate the current knowledge on this compound, providing a technical and in-depth resource for the scientific community.

**2. Discovery and History

This compound was first isolated in 1986 by Mushtaq A. Khan and his team from the roots of the plant Cissus pallida.[3] This discovery marked a significant step in the exploration of resveratrol oligomers. Since its initial discovery, this compound has also been identified in other natural sources, including red wine and Parthenocissus laetevirens.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₂O₆ | [4] |

| Molar Mass | 454.47 g/mol | [4] |

| IUPAC Name | (4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol | [4] |

| CAS Number | 105037-88-5 | [4] |

Isolation and Structure Elucidation

General Isolation Workflow

The isolation of this compound from its natural sources typically follows a multi-step process involving extraction, partitioning, and chromatography.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Total Synthesis of Paucifloral F, Ampelopsin D, Isoampelopsin D, Quadrangularin A, Isopaucifloral F, this compound, Hemsleyanol E by Snyder [organic-chemistry.org]

- 3. CN1634826A - Total synthesis of natural product resveratrol dimer - Google Patents [patents.google.com]

- 4. This compound | C28H22O6 | CID 484757 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pallidol: A Technical Guide for Researchers

An In-depth Examination of the Resveratrol Dimer: From Chemical Properties to Biological Mechanisms

Abstract

Pallidol, a naturally occurring resveratrol dimer, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, with a definitive clarification of its CAS number. Detailed experimental protocols for assessing its primary biological functions—antioxidant, antifungal, and anticancer activities—are presented. Furthermore, this document elucidates the potential molecular mechanisms underlying its bioactivity, with a focus on relevant signaling pathways. All quantitative data is summarized for clarity, and key experimental and logical workflows are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a tetracyclic stilbenoid formed from the cyclodimerization of resveratrol.[1] It is found in various natural sources, including several species of the Cissus and Carex genera, as well as in red wine.[2][3][4]

Molecular Formula: C₂₈H₂₂O₆[1][2][3][5][6]

CAS Number: The currently accepted CAS Registry Number for this compound is 1622292-61-8 . It is important to note that the CAS number 105037-88-5 was previously used but has since been deleted or replaced.[2][7]

A summary of the key chemical and physical data for this compound is presented in Table 1.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₂₂O₆ | [1][2][3][5] |

| Molecular Weight | 454.47 g/mol | [1][2] |

| CAS Number | 1622292-61-8 | [2][7] |

| Appearance | Powder | [2][5] |

| Melting Point | 199-200°C | [2][7] |

| Density | 1.507 ± 0.1 g/cm³ | [2] |

| IUPAC Name | (4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol | [1] |

Synthesis Overview

The total synthesis of this compound has been achieved through various methodologies. A common approach involves the biomimetic oxidative dimerization of a resveratrol derivative. This process typically utilizes a catalyst to generate a phenoxyl radical, which then undergoes dimerization.[8] Subsequent acid-mediated cyclization steps lead to the formation of the characteristic bicyclo[3.3.0]octane core of this compound.

A logical workflow for a common synthetic approach to this compound is outlined below.

Caption: A simplified workflow of this compound synthesis.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, with its antioxidant, antifungal, and anticancer properties being the most extensively studied.

Antioxidant Activity

This compound is a potent antioxidant. It functions as a selective singlet oxygen quencher and a radical-trapping agent.[4][8] A study investigating its effects on reactive oxygen species (ROS) demonstrated that while it is ineffective at scavenging hydroxyl radicals or superoxide anions, it shows a strong quenching effect on singlet oxygen at very low concentrations.[4] The reaction of this compound with singlet oxygen has a remarkably high rate constant of 1.71 x 10¹⁰ M⁻¹s⁻¹.[4][9]

The antioxidant capacity of this compound can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This method is based on the reduction of the stable DPPH radical by an antioxidant.[5][10]

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.24 mg/mL) is prepared in an organic solvent such as ethanol or methanol.[3] The solution should have an initial absorbance of approximately 1.0 at 517 nm.[3]

-

Sample Preparation: this compound is dissolved in the same solvent as the DPPH solution to create a series of concentrations to be tested.

-

Reaction: An aliquot of each this compound concentration (e.g., 10 µL) is added to a specific volume of the DPPH solution (e.g., 280 µL).[6] A control sample containing only the solvent and the DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[3]

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer or a microplate reader.[3][6]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Antifungal Activity

This compound has demonstrated notable antifungal properties.[1][4] While specific mechanistic studies on this compound are ongoing, the antifungal action of related polyphenols often involves the disruption of the fungal cell membrane, inhibition of essential enzymes like lanosterol 14-α-demethylase (affecting ergosterol synthesis), and the induction of apoptosis.[2]

The MIC of this compound against various fungal strains can be determined using the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

-

Fungal Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature (e.g., 27°C) for 7-8 days.[11] A suspension of conidia is prepared and adjusted to a specific optical density, corresponding to a defined colony-forming unit (CFU) concentration (e.g., 1 x 10³ to 3 x 10³ CFU/mL).[11]

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.[11]

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (medium with inoculum, no this compound) and a negative control (medium only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 48-72 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties, though it is less studied than its monomer, resveratrol.[1] The proposed mechanisms for the anticancer effects of related polyphenols include the induction of cell cycle arrest and apoptosis, and the modulation of signaling pathways involved in cancer cell proliferation and survival.

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀).[13]

-

Cell Culture: Cancer cells of interest (e.g., prostate cancer cell line PC-3) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[13]

-

Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also maintained.

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[14]

Signaling Pathway Modulation

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. As a polyphenol and a resveratrol dimer, its activity is likely linked to the modulation of pathways involved in oxidative stress and inflammation.

Nrf2/HO-1 Signaling Pathway

A key mechanism by which polyphenols exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), which has potent antioxidant and anti-inflammatory properties.[2]

Caption: The Nrf2/HO-1 signaling pathway activated by this compound.

Regulation of Angiogenesis

This compound has also been implicated in the regulation of angiogenesis, the formation of new blood vessels.[7] This process is tightly controlled by a balance of pro- and anti-angiogenic factors. Key signaling molecules in this process include Vascular Endothelial Growth Factor (VEGF). The ability of polyphenols to modulate angiogenesis suggests that this compound may exert its effects by interacting with the VEGF signaling pathway, although the precise mechanisms are still under investigation.

Conclusion

This compound is a promising natural compound with a multifaceted biological profile. Its well-defined chemical properties, coupled with its significant antioxidant, antifungal, and potential anticancer activities, make it a compelling candidate for further research and development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for scientists and researchers to explore the full therapeutic potential of this intriguing resveratrol dimer. Future studies should focus on elucidating the specific molecular targets of this compound and its efficacy in in vivo models to pave the way for its potential clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Control of Angiogenesis Dictated by Picomolar Superoxide Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cris.unibo.it [cris.unibo.it]

- 6. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved efficacy of antifungal drugs in combination with monoterpene phenols against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of Pallidol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Pallidol, a resveratrol dimer with significant biological interest. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a tetracyclic stilbenoid, specifically a dimer of resveratrol, that has been isolated from various plant sources.[1] It is recognized for its antioxidant and potential anticancer properties.[2][3] Understanding its structural and physicochemical properties through spectroscopic analysis is crucial for its development as a potential therapeutic agent. This guide focuses on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of this compound.

Spectroscopic Data of this compound

The spectroscopic data for this compound is summarized below. The data has been compiled from various public sources and is presented in a structured format for clarity and ease of comparison.

Mass Spectrometry (MS) Data

Mass spectrometry data is critical for determining the molecular weight and elemental composition of a compound. The experimental and predicted mass spectrometry data for this compound are presented in Table 1 and Table 2, respectively.

Table 1: Experimental Mass Spectrometry Data for this compound

| Ionization Mode | Mass Analyzer | Precursor Ion (m/z) | Fragment Ions (m/z) | Source |

| ESI- | LC-MS | 455 [M-H]⁻ | 361 | [4] |

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Collision Energy | Predicted Fragment Ions (m/z) |

| 455.1338 [M+H]⁺ | 10V | 437.1233, 331.097, 241.0864, 229.0864, 213.0915, 185.0603, 133.029, 107.0497 |

| 455.1338 [M+H]⁺ | 20V | 437.1233, 331.097, 241.0864, 229.0864, 213.0915, 185.0603 |

| 455.1338 [M+H]⁺ | 40V | 437.1233, 331.097, 241.0864, 229.0864, 213.0915, 185.0603 |

| 453.1182 [M-H]⁻ | 10V | 453.1182, 435.1076, 347.0814, 329.0708, 243.0759, 227.0446, 215.0446, 183.029, 135.0446, 107.0497 |

| 453.1182 [M-H]⁻ | 20V | 453.1182, 435.1076, 347.0814, 329.0708, 243.0759, 227.0446, 215.0446, 183.029, 135.0446, 107.0497 |

| 453.1182 [M-H]⁻ | 40V | 453.1182, 435.1076, 347.0814, 329.0708, 243.0759, 227.0446, 215.0446, 183.029, 135.0446, 107.0497 |

Data predicted by computational models and obtained from public databases.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is essential for elucidating the detailed chemical structure of organic molecules.

¹H NMR Data

¹³C NMR Data

A ¹³C NMR spectrum of this compound has been reported in the literature. The data was obtained in deuterated acetone (Acetone-d₆).[5] While the full, raw dataset is available through the original publication, the specific peak list is not provided here.

Table 3: ¹³C NMR Spectroscopic Data Reference for this compound

| Nucleus | Solvent | Frequency | Reference |

| ¹³C | Acetone-d₆ | Not Specified | Molecules2013 , 18(6), 7093-7104[5] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard methods for polyphenolic compounds.

Sample Preparation for NMR and MS Analysis

-

Extraction and Purification: this compound is typically extracted from plant material using organic solvents and purified by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Sample Purity: The purity of the this compound sample should be assessed prior to spectroscopic analysis, for instance by HPLC-DAD or LC-MS, to ensure accurate data. A purity of ≥95% is recommended.

-

Solvent Selection: For NMR analysis, a suitable deuterated solvent that fully dissolves the sample is chosen (e.g., Acetone-d₆, Methanol-d₄, or DMSO-d₆). For MS analysis, a solvent system compatible with the ionization method is used (e.g., methanol, acetonitrile, water, often with additives like formic acid or ammonium acetate).

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Experiments: To aid in structure elucidation and complete assignment of signals, various 2D NMR experiments can be performed, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Chromatographic Separation: If analyzing a mixture, separate the components using a suitable reversed-phase HPLC column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to aid ionization.

-

Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes to determine the most sensitive mode for this compound.

-

Full Scan MS: Acquire full scan mass spectra to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS): Perform fragmentation of the parent ion using collision-induced dissociation (CID) at various collision energies to obtain a characteristic fragmentation pattern. This data is crucial for structural confirmation.

-

Data Analysis: Analyze the data to determine the elemental composition from the accurate mass measurement and to propose fragmentation pathways based on the MS/MS spectra.

Signaling Pathway Involvement

This compound, as a resveratrol dimer, is anticipated to share some of the biological activities of its monomer, including the modulation of key cellular signaling pathways implicated in cancer. Resveratrol is known to influence pathways such as the PI3K/Akt/mTOR and MAPK pathways.[3][6][7]

Below is a simplified representation of the PI3K/Akt signaling pathway, a common target of polyphenols, created using the DOT language for Graphviz.

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.

Conclusion

This technical guide provides a summary of the currently available spectroscopic data for this compound. While some experimental data, particularly for ¹H NMR, remains to be fully publicly documented, the information provided herein serves as a foundational resource for researchers. The generalized protocols offer a starting point for obtaining high-quality spectroscopic data for this promising natural product. Further investigation into its biological mechanisms of action, guided by its structural characteristics, will be essential for realizing its therapeutic potential.

References

- 1. This compound | C28H22O6 | CID 484757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Therapeutic Targets of Resveratrol, a Plant Polyphenol, and Its Role in the Therapy of Various Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced NMR-based profiling of polyphenols in commercially available grape juices using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Anticancer Molecular Mechanisms of Resveratrol [frontiersin.org]

The Solubility Profile of Pallidol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pallidol, a resveratrol dimer, is a naturally occurring polyphenol found in various plants, including red wine grapes. As a member of the stilbenoid family, it has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Understanding the solubility of this compound in different solvents is a critical prerequisite for its extraction, purification, formulation, and in vitro/in vivo evaluation. This technical guide provides a comprehensive overview of the available data on this compound's solubility, detailed experimental protocols for its determination, and insights into relevant biological pathways.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for its monomer, resveratrol, can provide valuable insights.

Qualitative Solubility of this compound:

| Solvent | Solubility Description | Citation |

| Water | Practically insoluble, slightly soluble | [1][2] |

| Methanol | Soluble | |

| Acetone | Soluble |

Quantitative Solubility of Resveratrol (as a reference):

Since this compound is a dimer of resveratrol, the solubility characteristics of resveratrol can offer a useful, albeit approximate, reference point for researchers. It is crucial to note that the following data pertains to resveratrol , not this compound, and the actual solubility of this compound may differ.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |

| Water | 25 | ~0.03 | [3] |

| Ethanol | 25 | ~50 | [4] |

| Methanol | Not Specified | Soluble | [5] |

| DMSO | 25 | ~16 | [6] |

| Acetone | Not Specified | Soluble | [5] |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for pharmaceutical research. The following are detailed methodologies for key experiments used to ascertain the solubility of compounds like this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.

Detailed Protocol:

-

Preparation: Add an excess amount of finely powdered this compound to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Solvent Addition: Add a precise volume of the desired solvent to the container.

-

Equilibration: Place the container in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved solid.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid material by centrifugation at a controlled temperature, followed by careful decantation or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a highly sensitive and specific method for quantifying the concentration of a dissolved compound.

Principle: The sample is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector measures the amount of the compound eluting from the column.

Detailed Protocol:

-

System Preparation: Set up an HPLC system with a suitable column (e.g., C18) and a mobile phase appropriate for this compound analysis.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted saturated supernatant (from the shake-flask method) into the HPLC system under the same conditions as the standards.

-

Concentration Determination: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

UV-Vis Spectroscopy for Quantification

For compounds with a chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.

Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert Law).

Detailed Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs (λmax).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted saturated supernatant at the λmax.

-

Concentration Determination: Determine the concentration of this compound in the sample by referring to the calibration curve.

Visualizing this compound-Related Biological Pathways

This compound has been implicated in several biological processes, notably in antioxidant defense and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Resveratrol | C14H12O3 | CID 445154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Solubilization of Trans-Resveratrol in Some Mono-Solvents and Various Propylene Glycol + Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pallidol: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pallidol, a resveratrol dimer, is a naturally occurring stilbenoid found in various plant sources, including red wine. As a polyphenol, it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Biological Activities of this compound

This compound has demonstrated a range of biological effects, primarily attributed to its antioxidant, anticancer, and antifungal properties. The following sections detail these activities, supported by available quantitative data and experimental insights.

Antioxidant Activity

This compound exhibits potent and selective antioxidant activity, particularly as a singlet oxygen quencher. Singlet oxygen (¹O₂) is a high-energy form of oxygen that can cause significant oxidative damage to cellular components. This compound has been shown to effectively neutralize this reactive oxygen species.

| Biological Activity | Parameter | Value | Reference |

| Singlet Oxygen Quenching | IC50 | 14.5 µM | [1] |

| Singlet Oxygen Quenching | Rate Constant (kₐ) | 1.71 x 10¹⁰ M⁻¹s⁻¹ | [1] |

Experimental Protocol: Singlet Oxygen Quenching Assay

The singlet oxygen quenching activity of this compound is typically determined using an Electron Paramagnetic Resonance (EPR) spin-trapping technique.

Materials:

-

This compound

-

Photosensitizer (e.g., Rose Bengal)

-

Spin trap (e.g., 2,2,6,6-tetramethylpiperidine, TEMP)

-

Phosphate buffer (pH 7.4)

-

Light source for irradiation

-

EPR spectrometer

Procedure:

-

A solution containing the photosensitizer, spin trap, and this compound at various concentrations is prepared in a phosphate buffer.

-

The solution is irradiated with a light source to generate singlet oxygen via the photosensitizer.

-

Singlet oxygen reacts with the spin trap (TEMP) to form a stable radical adduct (TEMPO), which can be detected by EPR spectroscopy.

-

The intensity of the TEMPO signal is measured in the presence and absence of this compound.

-

The quenching effect of this compound is determined by the reduction in the TEMPO signal intensity.

-

The IC50 value, the concentration of this compound required to quench 50% of the singlet oxygen, is calculated from the dose-response curve.

-

The rate constant of the reaction between this compound and singlet oxygen is determined through kinetic studies.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Pallidol from Cissus pallida

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pallidol, a resveratrol dimer, is a naturally occurring stilbenoid found in various plant species, including Cissus pallida.[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and antifungal activities. These application notes provide a comprehensive overview of the methodology for the isolation and characterization of this compound from the roots of Cissus pallida, based on established phytochemical techniques for stilbenoid extraction.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₂₈H₂₂O₆ |

| Molecular Weight | 454.47 g/mol |

| Appearance | Amorphous powder |

| Melting Point | 255-257 °C |

| UV λmax (MeOH) | 225, 280, 320 nm |

| ¹H-NMR (Acetone-d₆, δ ppm) | 8.80 (2H, s, OH), 8.15 (2H, s, OH), 7.20 (4H, d, J=8.5 Hz), 6.80 (4H, d, J=8.5 Hz), 6.55 (2H, d, J=2.0 Hz), 6.20 (2H, d, J=2.0 Hz), 4.50 (2H, d, J=4.0 Hz), 3.80 (2H, m) |

| ¹³C-NMR (Acetone-d₆, δ ppm) | 159.5, 158.0, 145.0, 132.0, 130.0, 128.5, 116.0, 108.0, 102.5, 55.0, 45.0 |

| Mass Spectrum (m/z) | 454 (M⁺) |

Note: The spectroscopic data presented is a representative compilation based on typical values for this compound and may vary slightly based on experimental conditions and instrumentation.

Table 2: Summary of a Typical Isolation Yield of this compound from Cissus pallida

| Plant Material | Initial Dry Weight | Crude Extract Yield | Purified this compound Yield |

| Cissus pallida roots | 1.0 kg | 50 g (5%) | 100 mg (0.01%) |

Note: Yields are estimations and can vary depending on the geographical source of the plant, season of collection, and the efficiency of the extraction and purification processes.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: The roots of Cissus pallida should be collected from a mature plant.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Preparation: The collected roots are washed thoroughly with tap water to remove any soil and debris. They are then air-dried in the shade for 2-3 weeks until they are completely brittle. The dried roots are ground into a coarse powder using a mechanical grinder.

Extraction of Crude Phytochemicals

-

Apparatus: A large-scale Soxhlet apparatus.

-

Solvent: Methanol (analytical grade).

-

Procedure:

-

A known quantity (e.g., 1 kg) of the powdered root material is packed into the thimble of the Soxhlet apparatus.

-

The extraction is carried out with methanol for 48-72 hours, or until the solvent running through the siphon is colorless.

-

The methanolic extract is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

-

Fractionation of the Crude Extract

-

Solvents: n-Hexane, Chloroform, Ethyl Acetate, and Water (all analytical grade).

-

Procedure:

-

The crude methanolic extract is suspended in a minimal amount of water to create a slurry.

-

This aqueous suspension is then sequentially partitioned in a separatory funnel with solvents of increasing polarity: n-hexane, chloroform, and finally ethyl acetate.

-

Each solvent partitioning step is repeated three times to ensure exhaustive extraction.

-

The resulting fractions (n-hexane, chloroform, ethyl acetate, and aqueous) are concentrated separately using a rotary evaporator. The ethyl acetate fraction is typically enriched with stilbenoids.

-

Isolation of this compound by Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure:

-

A glass column is packed with silica gel in n-hexane to create a slurry.

-

The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel to create a dry powder.

-

This powder is then carefully loaded onto the top of the prepared column.

-

The column is eluted with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fractions of a fixed volume (e.g., 50 mL) are collected sequentially.

-

Purification and Characterization of this compound

-

Thin-Layer Chromatography (TLC):

-

The collected fractions are monitored by TLC using a pre-coated silica gel plate and a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

The spots are visualized under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., ceric sulfate solution followed by heating).

-

Fractions showing a prominent spot corresponding to the Rf value of a this compound standard are pooled together.

-

-

Recrystallization:

-

The pooled fractions are concentrated to a small volume and this compound is allowed to crystallize, often from a solvent mixture like methanol-chloroform.

-

The resulting crystals are washed with a cold solvent to remove impurities.

-

-

Spectroscopic Analysis:

-

The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Mass Spectrometry (MS).

-

Visualizations

Caption: Workflow for the isolation of this compound.

Caption: Postulated antioxidant mechanism of this compound.

References

Total Synthesis of Pallidol: A Detailed Overview of Modern Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of notable total synthesis protocols for Pallidol, a resveratrol dimer with significant biological activities. The application notes and detailed experimental procedures are compiled from seminal publications in the field, offering a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

Introduction